Verbalactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

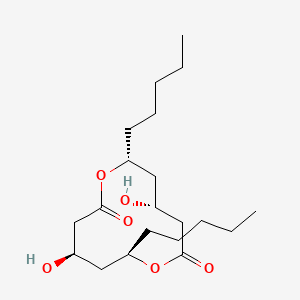

Verbalactone, also known as this compound, is a useful research compound. Its molecular formula is C20H36O6 and its molecular weight is 372.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Activity

Verbalactone has demonstrated notable antibacterial effects, making it a candidate for pharmaceutical applications. Its minimum inhibitory concentrations (MIC) against specific bacteria are as follows:

| Bacterial Strain | MIC (mg/cm³) |

|---|---|

| Gram-positive bacteria | 62.5 |

| Gram-negative bacteria | 125 |

These findings indicate that this compound could be developed into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .

Synthesis and Structural Insights

This compound's structure is characterized by a 1,7-dioxacyclododecane ring system, which is unique among natural products. The compound has been synthesized through various methods, including:

- Electrocatalytic Decarboxylative Coupling : This method allows for efficient assembly of the carbon skeleton with high stereoselectivity and reduced step count .

- Yamaguchi Macrolactonization : A key reaction in synthesizing this compound involves the Yamaguchi method, which facilitates the formation of the lactone ring from dihydroxy acids .

The synthesis pathways have shown significant improvements over traditional methods, reducing the number of steps and increasing yields .

Potential Applications in Agriculture

Given its antibacterial properties, this compound may also find applications in agriculture as a natural pesticide or fungicide. Its efficacy against plant pathogens could help in developing environmentally friendly agricultural practices. Further research is needed to explore its effectiveness in field conditions and its impact on non-target organisms.

Case Studies in Synthesis

Several case studies highlight the innovative approaches to synthesizing this compound:

- Radical Simplification Techniques : Researchers have employed radical methods to simplify complex syntheses of natural products, demonstrating that this compound can be synthesized efficiently while avoiding toxic reagents .

- Alternative Synthesis Routes : Various alternative synthesis routes have been reported, emphasizing the versatility of starting materials such as hexanal and their transformation into this compound through regioselective reactions .

Research Findings and Future Directions

Ongoing research into this compound focuses on its mechanism of action, potential modifications to enhance its activity, and broader applications across different sectors:

- Mechanistic Studies : Understanding how this compound interacts with bacterial cells can inform modifications that enhance its potency or broaden its spectrum of activity.

- Formulation Development : Exploring various formulations (e.g., nanoparticles, emulsions) could improve its delivery and effectiveness in clinical or agricultural settings.

化学反応の分析

Electrocatalytic Decarboxylative Cross-Coupling (dDCC)

A modern approach employs cis-selective dDCC to assemble the carbon skeleton efficiently. This method achieves 50% ideality (4 steps) compared to traditional routes (7–17 steps) by leveraging electrocatalytic coupling of diol unit 6-RAE , followed by lactonization ( ).

Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Dithiane formation | 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂ | 85% |

| 2 | Epoxide opening | n-BuLi, THF (-78°C to -20°C) | 77% |

| 3 | Dethioacetalization | CaCO₃, I₂, THF/H₂O | 82% |

| 4 | Stereoselective reduction | Catecholborane, THF (-10°C) | 89% |

| 5 | Yamaguchi macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | 57% |

Stereoselective and Regioselective Control

-

Epoxide regioselectivity : The n-BuLi-mediated opening of epoxide 4 favors attack at the less hindered carbon, ensuring correct stereochemistry ( ).

-

Catecholborane reduction : Delivers syn-1,3-diols via a six-membered transition state, critical for establishing the (4R,6R,10R,12R) configuration ( ).

-

Electrocatalytic dDCC : Achieves cis-selectivity for the C2-symmetric backbone, bypassing traditional aldol or Overman esterification strategies ( ).

Experimental Insights

-

Macrolactonization : The Yamaguchi method minimizes oligomerization, favoring cyclization over intermolecular esterification ( ).

-

Solvent optimization : Substituting DMF with NMP improved electrocatalytic coupling yields from 8% to 67% ( ).

This synthesis highlights the interplay of classical and modern methodologies in constructing complex macrolides. For further details, consult the primary literature on stereoselective reductions ( ) and electrocatalytic strategies ( ).

特性

分子式 |

C20H36O6 |

|---|---|

分子量 |

372.5 g/mol |

IUPAC名 |

(4R,6R,10R,12R)-4,10-dihydroxy-6,12-dipentyl-1,7-dioxacyclododecane-2,8-dione |

InChI |

InChI=1S/C20H36O6/c1-3-5-7-9-17-11-15(21)13-20(24)26-18(10-8-6-4-2)12-16(22)14-19(23)25-17/h15-18,21-22H,3-14H2,1-2H3/t15-,16-,17-,18-/m1/s1 |

InChIキー |

PENUWXDRGVMHGY-BRSBDYLESA-N |

異性体SMILES |

CCCCC[C@@H]1C[C@H](CC(=O)O[C@@H](C[C@H](CC(=O)O1)O)CCCCC)O |

正規SMILES |

CCCCCC1CC(CC(=O)OC(CC(CC(=O)O1)O)CCCCC)O |

同義語 |

4R,6R,10R,12R,4,10-dihydroxy-2,8-dioxo-6,12-dipentyl-1,7-dioxacyclododecane verbalactone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。